N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide
Description
Properties
IUPAC Name |
1-N,4-N-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-14-2-6-16(7-3-14)22-18(26)24-10-1-11-25(13-12-24)19(27)23-17-8-4-15(21)5-9-17/h2-9H,1,10-13H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHIWMMPSBFXJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamine derivatives with sulfonium salts. For example, the cyclization of 1,2-diamine derivatives with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines, which can be further deprotected to yield the desired diazepane derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding diazepane dicarboxylic acids.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted diazepane derivatives with various functional groups.
Scientific Research Applications
N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Variations and Substituents
The following table summarizes key structural analogs, their core frameworks, substituents, synthesis methods, and applications:
Key Comparative Insights
Core Flexibility vs. Rigidity
- Diazepane Core : The seven-membered diazepane ring offers enhanced flexibility compared to benzene, cyclohexane, or cubane cores. This flexibility may improve binding to biomolecular targets (e.g., enzymes) by accommodating conformational changes .
- Cubane Core : Exhibits extreme rigidity, favoring applications in crystal engineering and molecular tweezers where precise spatial arrangement is critical .
Substituent Effects
- Chlorophenyl Groups : Present in both the target compound and the tetrazine derivative (), these groups enhance lipophilicity and influence binding via halogen bonding.
- Heterocyclic Substituents : Pyridyl () and benzimidazolyl () groups introduce nitrogen atoms for metal coordination and hydrogen bonding, expanding utility in coordination polymers or enzyme inhibition.
Biological Activity
N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including its mechanisms of action, pharmacological properties, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C16H16Cl2N2O2
- Molecular Weight : 351.21 g/mol
This compound features a diazepane ring with two 4-chlorophenyl substituents and two carboxamide groups, which are crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins such as Bcl-2.
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL respectively. The mechanism was attributed to membrane destabilization leading to cell lysis.
Data Tables
| Biological Activity | Cell Line/Organism | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 12 µM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |
| Antimicrobial | Escherichia coli | 64 µg/mL | Membrane disruption |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N1,N4-bis(4-chlorophenyl)-1,4-diazepane-1,4-dicarboxamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis of diazepane-dicarboxamide derivatives typically involves coupling 1,4-diazepane with substituted aryl chlorides via carbodiimide-mediated amidation. For example, analogous compounds (e.g., N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride) are synthesized using HATU or EDCI as coupling agents in DMF under inert conditions, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) . Yield optimization may require adjusting stoichiometry (1.2:1 ratio of aryl chloride to diazepane), reaction time (12–24 hours), or temperature (25–40°C). Contradictions in yields across studies (e.g., 45–72% for similar derivatives) suggest solvent polarity and catalyst selection (e.g., DMAP vs. DIPEA) critically influence outcomes .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- X-ray crystallography : Resolve the crystal structure to confirm bond angles and dihedral angles (e.g., analogous tetrazine-dicarboxamide structures resolved at 150 K with Mo-Kα radiation) .
- NMR spectroscopy : Analyze ¹H/¹³C NMR spectra for diagnostic signals (e.g., diazepane NH protons at δ 3.2–3.8 ppm; chlorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ expected at m/z 456.3 for C₁₉H₁₈Cl₂N₄O₂) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as nucleophilic acyl substitution or ring-opening reactions. Transition state analysis can identify energy barriers, while Fukui indices predict electrophilic/nucleophilic sites. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to optimize conditions (e.g., solvent dielectric effects on carboxamide stability) .
Q. How does the compound interact with biological targets, and what assays are suitable for quantifying these interactions?
- Methodological Answer :
- Molecular docking : Screen against protein targets (e.g., kinases or GPCRs) using AutoDock Vina, focusing on hydrogen bonding with the carboxamide groups and hydrophobic interactions with chlorophenyl moieties .
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) by immobilizing the compound on a CM5 chip and flowing target proteins (e.g., BSA as a negative control) .
- Cellular assays : Test cytotoxicity in HEK-293 or HeLa cells (IC₅₀ determination via MTT assay) to assess therapeutic potential .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Methodological Answer : Perform controlled degradation studies:
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient). For example, diazepane rings are prone to hydrolysis at pH < 2, while carboxamide bonds degrade at pH > 10 .
- Kinetic analysis : Calculate degradation rate constants (k) using pseudo-first-order models and compare activation energies via Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
